5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester typically involves the reaction of benzofuran-2-carboxylic acid with 4-nitrosopiperazine in the presence of ethyl esterification agents . The reaction conditions often include the use of solvents like ethyl acetate and acetone, and the process may involve recrystallization to purify the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Reduction: Formation of 5-(4-Aminopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is not fully understood. it is believed to interact with 5-HT receptors and other molecular targets involved in neurotransmission and cognitive functions . The compound may modulate signaling pathways related to memory, learning, and pain perception .
Comparison with Similar Compounds
Similar Compounds
5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: An oxidized form of the compound with potentially different pharmacological properties.
Uniqueness
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is unique due to the presence of the nitroso group, which can undergo specific chemical transformations and may confer distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 5-(4-nitrosopiperazin-1-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-2-21-15(19)14-10-11-9-12(3-4-13(11)22-14)17-5-7-18(16-20)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
VZSQOCJDKVAGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)N=O |
Origin of Product |
United States |
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